molecular formula C22H23ClN2O4S2 B2510126 1-(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)-4-((4-chlorophenyl)sulfonyl)butan-1-one CAS No. 1324325-34-9

1-(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)-4-((4-chlorophenyl)sulfonyl)butan-1-one

Cat. No.: B2510126
CAS No.: 1324325-34-9
M. Wt: 479.01
InChI Key: WIWBSAKAEMPSJY-UHFFFAOYSA-N
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Description

The compound 1-(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)-4-((4-chlorophenyl)sulfonyl)butan-1-one features a benzothiazole moiety linked via a piperidin-1-yloxy group to a butan-1-one backbone, with a 4-chlorophenylsulfonyl substituent. Its structure combines pharmacologically relevant motifs:

  • Benzo[d]thiazole: Known for antimicrobial and receptor-binding properties .
  • Piperidine ring: Common in CNS-targeting drugs and kinase inhibitors .
  • 4-Chlorophenylsulfonyl group: Enhances metabolic stability and modulates solubility .

Synthetic routes for analogous compounds (e.g., alkylation of piperidine derivatives with benzothiazole precursors under reflux with K₂CO₃ in CH₃CN) suggest feasible scalability .

Properties

IUPAC Name

1-[4-(1,3-benzothiazol-2-yloxy)piperidin-1-yl]-4-(4-chlorophenyl)sulfonylbutan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O4S2/c23-16-7-9-18(10-8-16)31(27,28)15-3-6-21(26)25-13-11-17(12-14-25)29-22-24-19-4-1-2-5-20(19)30-22/h1-2,4-5,7-10,17H,3,6,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIWBSAKAEMPSJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC3=CC=CC=C3S2)C(=O)CCCS(=O)(=O)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)-4-((4-chlorophenyl)sulfonyl)butan-1-one is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its complex structure and potential biological activities. This article delves into the biological activity of this compound, exploring its pharmacological properties, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H24N2O2SC_{22}H_{24}N_{2}O_{2}S, with a molecular weight of approximately 412.6 g/mol. The structure includes a piperidine ring, a benzo[d]thiazole moiety, and a sulfonyl group, which are known for their diverse biological activities.

PropertyValue
Molecular FormulaC22H24N2O2SC_{22}H_{24}N_{2}O_{2}S
Molecular Weight412.6 g/mol
Chemical StructureChemical Structure

Antimicrobial Activity

Research indicates that compounds containing benzo[d]thiazole and piperidine structures exhibit significant antimicrobial properties. For instance, derivatives of benzo[d]thiazole have been shown to possess antibacterial and antifungal activities, which can be attributed to their ability to disrupt microbial cell membranes and inhibit essential enzymes .

Anticancer Potential

The compound's structural components suggest potential anticancer activity. Studies on similar compounds have demonstrated that modifications in the thiazole ring can enhance cytotoxic effects against various cancer cell lines. For example, derivatives have been reported to inhibit topoisomerase I, an enzyme crucial for DNA replication in cancer cells . The compound's ability to intercalate with DNA may contribute to its anticancer efficacy.

Enzyme Inhibition

The sulfonyl group in the compound is known for its role in enzyme inhibition. Compounds with similar functionalities have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and urease, which are important targets in treating neurodegenerative diseases and managing urea cycle disorders, respectively .

Antioxidant Activity

Antioxidant properties are also notable among related compounds. Studies have shown that thiazolidin-4-one derivatives exhibit significant free radical scavenging activity, which is beneficial for preventing oxidative stress-related diseases .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. The presence of specific functional groups can significantly influence its pharmacological profile:

  • Benzo[d]thiazole Moiety : Enhances antimicrobial and anticancer activities.
  • Piperidine Ring : Contributes to neuroprotective effects and modulates neurotransmitter systems.
  • Sulfonyl Group : Associated with enzyme inhibition capabilities.

Table of Similar Compounds and Their Activities

Compound NameStructural FeaturesNotable Activities
Benzo[d]thiazoleContains a thiazole ringAntimicrobial, anticancer
PiperidineSix-membered saturated ringModulates neurotransmitter systems
Sulfonamide DerivativesContains sulfonyl groupsAntibacterial, enzyme inhibition

Case Studies

  • Antimicrobial Efficacy : A study on piperidine derivatives revealed that compounds with benzo[d]thiazole exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The mechanism was linked to membrane disruption .
  • Cytotoxicity Against Cancer Cells : In vitro studies demonstrated that modifications to the thiazolidin-4-one scaffold led to enhanced cytotoxicity against various cancer cell lines, with some derivatives showing IC50 values below 5 µM .
  • Enzyme Inhibition Studies : Research indicated that certain sulfonamide derivatives effectively inhibited AChE activity, suggesting potential applications in treating Alzheimer's disease .

Scientific Research Applications

Pharmacological Properties

The pharmacological properties of this compound are primarily attributed to its structural components:

  • Benzo[d]thiazole Moiety : This structural unit is known for its antimicrobial and anticancer activities. Compounds containing benzo[d]thiazole derivatives have been reported to exhibit significant biological effects, including inhibition of tumor growth and antimicrobial properties against various pathogens .
  • Piperidine Ring : The piperidine structure is associated with various therapeutic effects, such as anesthetic properties and modulation of neurotransmitter systems. Piperidine derivatives are often explored for their potential in treating conditions like depression and anxiety .
  • Sulfonyl Group : The presence of the sulfonyl group enhances the compound's ability to interact with biological targets, potentially leading to enzyme inhibition and other therapeutic actions. Sulfonamides are well-documented for their antibacterial properties and roles in cancer chemotherapy .

Research indicates that 1-(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)-4-((4-chlorophenyl)sulfonyl)butan-1-one exhibits several biological activities:

  • Antimicrobial Activity : Studies have shown that compounds with similar structures possess significant antibacterial properties. For instance, derivatives containing the benzo[d]thiazole moiety have been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth .
  • Enzyme Inhibition : This compound has been evaluated for its ability to inhibit enzymes such as acetylcholinesterase (AChE) and urease. These activities are relevant for developing treatments for conditions like Alzheimer's disease and urinary tract infections .

Case Studies and Research Findings

Several studies have investigated the applications of compounds similar to 1-(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)-4-((4-chlorophenyl)sulfonyl)butan-1-one:

  • Antibacterial Studies : One study synthesized various piperidine derivatives, including those with sulfonamide groups, and assessed their antibacterial activity against common pathogens. The results indicated that certain derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria, suggesting potential therapeutic applications in treating infections .
  • Anticancer Research : Another research effort focused on the anticancer properties of benzo[d]thiazole derivatives. The study revealed that these compounds could induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle progression .
  • Enzyme Inhibition Analysis : A detailed analysis of enzyme inhibition showed that compounds with similar structures could effectively inhibit AChE activity. This property is particularly relevant for developing drugs aimed at treating neurodegenerative diseases like Alzheimer's .

Chemical Reactions Analysis

Sulfonation and Sulfonyl Group Reactivity

The (4-chlorophenyl)sulfonyl group is a key electrophilic center. In sulfonamide derivatives, sulfonyl groups participate in nucleophilic substitutions under basic conditions. For example:

  • Hydrolysis : Alkaline conditions (e.g., NaOH/H₂O) may cleave the sulfonyl-oxygen bond, yielding sulfonic acid derivatives .

  • Cross-Coupling : Palladium-catalyzed Suzuki-Miyaura coupling could replace the 4-chloro substituent with aryl/heteroaryl groups, though steric hindrance from the sulfonyl group may limit reactivity .

Table 1: Reactivity of Sulfonyl Group in Analogous Systems

Reaction TypeConditionsProductReference
Alkaline hydrolysis1M NaOH, 80°C, 6h4-Hydroxyphenylsulfonyl derivative
Nucleophilic substitutionR-NH₂, DMF, 100°CSulfonamide adducts

Nucleophilic Reactions at the Ketone Moiety

The butan-1-one group is susceptible to nucleophilic attack. Reported transformations include:

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) or NaBH₄ reduces the ketone to a secondary alcohol, though steric effects from the adjacent piperidine may slow kinetics .

  • Grignard Addition : Organomagnesium reagents (e.g., RMgX) yield tertiary alcohols, but competing reactions with sulfonyl groups require careful control .

Table 2: Ketone Reactivity in Related Piperidine Derivatives

SubstrateReagentProductYield (%)Reference
4-Piperidinyl ketone analogNaBH₄, MeOHSecondary alcohol72
Aryl sulfonyl ketoneMeMgBr, THFTertiary alcohol58

Piperidine Ring Functionalization

The piperidine nitrogen may undergo alkylation or acylation. For example:

  • Reductive Amination : Reaction with aldehydes/ketones (e.g., NaBH₃CN) introduces substituents at the piperidine nitrogen .

  • Quaternization : Treatment with alkyl halides (e.g., CH₃I) forms quaternary ammonium salts, enhancing water solubility .

Benzo[d]thiazol-2-yloxy Group Modifications

The benzo[d]thiazol ring is redox-active and participates in:

  • Electrophilic Substitution : Nitration (HNO₃/H₂SO₄) or halogenation (Br₂/FeBr₃) at the 5- or 6-position of the benzothiazole .

  • Ring-Opening : Strong bases (e.g., KOtBu) cleave the thiazole ring, though this disrupts the pharmacophore in bioactive analogs .

Biological Interactions and Stability

While direct data for this compound is limited, structurally related sulfonamide-piperidine hybrids exhibit:

  • Metabolic Oxidation : CYP450-mediated hydroxylation of the piperidine ring .

  • Hydrolytic Degradation : The sulfonyl group undergoes slow hydrolysis in plasma (t₁/₂ = 12–24 h) .

Critical Analysis

  • Synthetic Challenges : Steric hindrance from the piperidine and sulfonyl groups may limit reaction efficiency.

  • Unanswered Questions : Direct experimental data on photostability and regioselectivity in electrophilic substitutions are lacking.

  • Opportunities : Modular synthesis via Suzuki coupling or reductive amination could generate derivatives for structure-activity studies .

Comparison with Similar Compounds

Key Structural Features and Modifications

The table below highlights critical differences between the target compound and its closest analogs:

Compound Name Core Structure Benzothiazole Substituent Aryl Sulfonyl Group Molecular Formula Molecular Weight Synthesis Method (Reference)
Target Compound Piperidin-1-yloxy None 4-Chlorophenyl C₂₂H₂₂ClN₂O₄S₂ ~506.0* Alkylation
1-(4-(4-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-fluorophenyl)sulfonyl)butan-1-one Piperazin-1-yl 4-Ethoxy 4-Fluorophenyl C₂₃H₂₅FN₃O₄S₂ 523.1 Not reported
4-((4-Chlorophenyl)sulfonyl)-1-(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)butan-1-one Piperazin-1-yl 6-Methoxy 4-Chlorophenyl C₂₂H₂₄ClN₃O₄S₂ 494.0 Alkylation/condensation
1-(Benzo[d]thiazol-2-yl)-4-(4-(4-chlorophenyl)piperazin-1-yl)butan-1-one hydrochloride Piperazin-1-yl None 4-Chlorophenyl (piperazine) C₂₁H₂₂ClN₃OS 415.9 Reflux with K₂CO₃/CH₃CN
1-(4-t-butylphenyl)-4-(4-(hydroxydiphenylmethyl)piperidin-1-yl)butan-1-one Piperidin-1-yl None t-Butylphenyl C₃₃H₄₀NO₂ 507.7 Acid hydrolysis

*Estimated based on structural similarity to .

Key Observations :

  • Piperidine vs. Piperazine : Piperazine-containing analogs (e.g., ) may exhibit enhanced solubility due to increased polarity, while piperidine derivatives (target compound, ) could improve blood-brain barrier penetration .
  • Aryl Sulfonyl Groups : The 4-chlorophenylsulfonyl group (target, ) may confer higher lipophilicity than 4-fluorophenyl (), impacting pharmacokinetics .

Pharmacological and Physicochemical Properties

  • Antimicrobial Activity : Benzothiazole derivatives (e.g., ) demonstrate broad-spectrum antimicrobial effects. The target compound’s sulfonyl group may enhance membrane permeability, though specific data are lacking.
  • Receptor Interactions: Piperidine/piperazine analogs (e.g., ) often target serotonin or cannabinoid receptors. The 4-chlorophenylsulfonyl group in the target compound may modulate selectivity for unexplored targets.
  • Physicochemical Properties :
    • Solubility : Piperazine analogs () likely have higher aqueous solubility than piperidine derivatives.
    • Melting Point : reports a melting point of 118–119°C for a fluorophenyl analog, suggesting the target compound may exhibit similar thermal stability .

Q & A

Q. What are the optimal synthetic routes and critical steps for producing 1-(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)-4-((4-chlorophenyl)sulfonyl)butan-1-one with high purity?

  • Methodological Answer : The synthesis typically involves multi-step procedures, including:
  • Step 1 : Alkylation of a piperidine or piperazine precursor (e.g., 4-(4-chlorophenyl)piperazine) with a benzothiazole-containing intermediate under reflux conditions using acetonitrile (CH₃CN) and potassium carbonate (K₂CO₃) .
  • Step 2 : Sulfonylation of the intermediate with 4-chlorophenylsulfonyl chloride, requiring anhydrous conditions and a base like triethylamine to trap HCl byproducts .
  • Step 3 : Purification via flash column chromatography (FCC) with gradients of ethyl acetate (EtOAc) and hexane (9.5:0.5) to isolate the product .
    Critical Optimization Parameters :
  • Temperature control during exothermic reactions (e.g., alkylation).
  • Use of inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .
  • Monitoring reaction progress via thin-layer chromatography (TLC) .
Synthetic StepKey Reagents/ConditionsYield Optimization Strategies
AlkylationK₂CO₃, CH₃CN, refluxExtended reaction time (12–24 h)
Sulfonylation4-chlorophenylsulfonyl chloride, Et₃NSlow addition of sulfonyl chloride to avoid side reactions
PurificationEtOAc/hexane (FCC)Gradient elution to resolve closely eluting impurities

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structure and confirming the purity of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are used to confirm the chemical environment of protons and carbons, particularly the benzothiazole, piperidine, and sulfonyl moieties. Deuterated solvents (e.g., CDCl₃) and internal standards (e.g., TMS) ensure accuracy .
  • Mass Spectrometry (LCMS/HRMS) : LCMS verifies molecular weight ([M+H]⁺), while HRMS provides exact mass to confirm the molecular formula .
  • Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm⁻¹, sulfonyl S=O at ~1350–1150 cm⁻¹) .
  • High-Performance Liquid Chromatography (HPLC) : Quantifies purity using a C18 column and methanol/buffer mobile phases (e.g., pH 4.6 acetate buffer) .
TechniqueApplicationKey Parameters
¹H NMRStructural confirmationSolvent: CDCl₃; Integration of aromatic vs. aliphatic protons
LCMSPurity checkColumn: C18; Mobile phase: MeOH/H₂O with 0.1% formic acid
HPLCQuantificationBuffer: Sodium acetate/1-octanesulfonate (pH 4.6); Detection: UV at 254 nm

Advanced Research Questions

Q. How can molecular docking studies be designed to predict the interaction of this compound with potential biological targets such as the dopamine D2 receptor?

  • Methodological Answer :
  • Target Selection : Prioritize receptors with known binding to benzothiazole or sulfonyl derivatives (e.g., dopamine D2 receptor, serotonin transporters) .
  • Software Tools : Use AutoDock4 or AutoDock Vina for flexible docking, allowing side-chain mobility in the receptor’s binding pocket .
  • Protocol :

Prepare the ligand: Optimize the compound’s 3D structure using Avogadro or Open Babel, assigning Gasteiger charges.

Prepare the receptor: Retrieve the D2 receptor structure (PDB ID: 6CM4) and remove water molecules/co-crystallized ligands.

Define the grid box: Center on the orthosteric binding site (coordinates x= -14.5, y= 20.1, z= -5.8) with dimensions 60×60×60 Å.

Run docking simulations with Lamarckian genetic algorithm (50 runs, 25 million energy evaluations) .

  • Validation : Compare docking poses with known D2 antagonists (e.g., haloperidol) and validate using MM/GBSA binding energy calculations .

Q. What methodologies are recommended for resolving contradictions in biological activity data across different assay systems?

  • Methodological Answer :
  • Orthogonal Assays : Confirm activity using unrelated techniques (e.g., cell-based viability assays vs. enzymatic inhibition assays) .
  • Structure-Activity Relationship (SAR) Analysis : Synthesize analogs (e.g., varying sulfonyl or benzothiazole substituents) to isolate pharmacophoric features .
  • Computational Validation : Use Multiwfn for electron localization function (ELF) analysis to predict reactive sites, or molecular dynamics simulations to assess target binding stability .
  • Case Study : If anti-inflammatory activity conflicts between LPS-stimulated macrophages and in vivo models, measure cytokine levels (IL-6, TNF-α) in both systems and correlate with pharmacokinetic parameters (e.g., plasma half-life) .

Q. How can researchers design experiments to evaluate the pharmacokinetic properties of this compound, such as metabolic stability or blood-brain barrier (BBB) penetration?

  • Methodological Answer :
  • Metabolic Stability :
  • In vitro : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LCMS. Calculate intrinsic clearance (Clᵢₙₜ) using the substrate depletion method .
  • Key CYP Enzymes : Test inhibition of CYP3A4/2D6 using fluorogenic probes (e.g., 7-benzyloxy-4-trifluoromethylcoumarin) .
  • BBB Penetration :
  • PAMPA-BBB Assay : Measure permeability (Pe) using a lipid-coated membrane; Pe > 4.0×10⁻⁶ cm/s predicts high BBB penetration .
  • In silico Prediction : Use SwissADME to compute topological polar surface area (TPSA); TPSA < 90 Ų favors BBB crossing .
  • Data Integration : Combine results with molecular weight (MW < 500) and LogP (2–5) to optimize lead candidates .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported antimicrobial activity of benzothiazole derivatives across studies?

  • Methodological Answer :
  • Standardize Assays : Use CLSI/MICE guidelines for MIC determination against reference strains (e.g., S. aureus ATCC 29213) .
  • Control Variables : Account for solvent effects (e.g., DMSO concentration ≤1%) and inoculum size variations .
  • Cross-Study Comparison : Normalize data to positive controls (e.g., ciprofloxacin) and perform meta-analysis using tools like RevMan .
  • Mechanistic Studies : Use transcriptomics (RNA-seq) to identify differentially expressed genes in treated vs. untreated bacteria, linking activity to specific pathways .

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